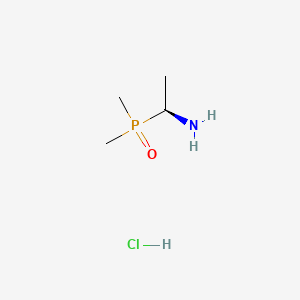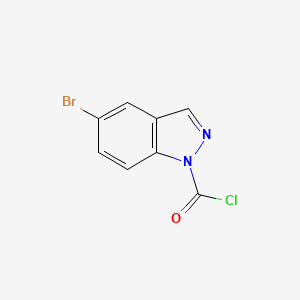
n-Methyl-1-(5-(thiophen-2-yl)-1h-imidazol-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Methyl-1-(5-(thiophen-2-yl)-1h-imidazol-2-yl)methanamine is an organic compound that belongs to the class of heterocyclic amines. It features a thiophene ring and an imidazole ring, both of which are known for their significant roles in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-1-(5-(thiophen-2-yl)-1h-imidazol-2-yl)methanamine typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and an aldehyde.
Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
n-Methyl-1-(5-(thiophen-2-yl)-1h-imidazol-2-yl)methanamine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Major Products
Oxidation: Oxidized derivatives of the thiophene and imidazole rings.
Reduction: Reduced forms of the compound, potentially altering the thiophene or imidazole rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
n-Methyl-1-(5-(thiophen-2-yl)-1h-imidazol-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of n-Methyl-1-(5-(thiophen-2-yl)-1h-imidazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The thiophene and imidazole rings play crucial roles in these interactions, often involving hydrogen bonding and π-π stacking interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-Methyl-1-(thiophen-2-yl)methanamine
- n-Methyl-1-(5-(pyridin-4-yl)-1h-imidazol-2-yl)methanamine
Uniqueness
n-Methyl-1-(5-(thiophen-2-yl)-1h-imidazol-2-yl)methanamine is unique due to the presence of both thiophene and imidazole rings, which confer distinct electronic and steric properties. These features make it particularly valuable in medicinal chemistry for the design of new drugs with specific biological activities.
Propriétés
Formule moléculaire |
C9H11N3S |
|---|---|
Poids moléculaire |
193.27 g/mol |
Nom IUPAC |
N-methyl-1-(5-thiophen-2-yl-1H-imidazol-2-yl)methanamine |
InChI |
InChI=1S/C9H11N3S/c1-10-6-9-11-5-7(12-9)8-3-2-4-13-8/h2-5,10H,6H2,1H3,(H,11,12) |
Clé InChI |
BCHMYAAPXRPNIZ-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=NC=C(N1)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]methyl}-1,3,4-oxadiazole-2-thiol](/img/structure/B13644159.png)

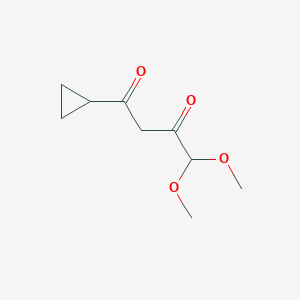
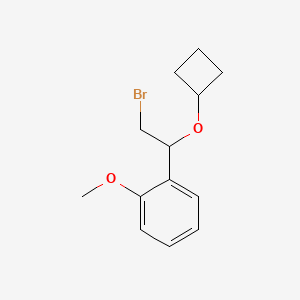
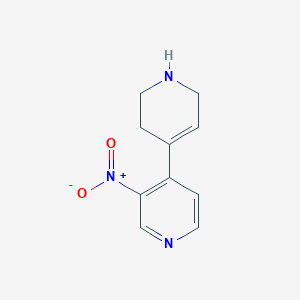
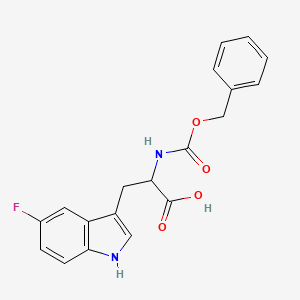
![N4,N4'-Bis(2-hydroxyethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide](/img/structure/B13644195.png)

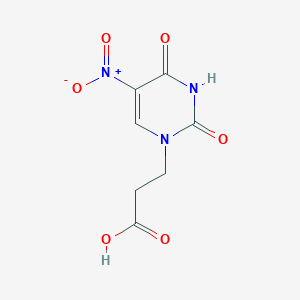
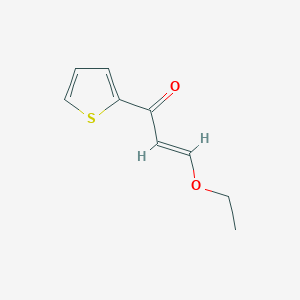
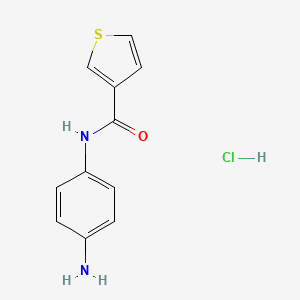
![(R)-7'-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine](/img/structure/B13644233.png)
